
Chelator 1a
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chelator 1a is an intracellular chelator that acts by disrupting iron homeostasis in bacteria.
Wissenschaftliche Forschungsanwendungen
Metal Ion Buffering in Biological Experiments
Chelators, including Chelator 1a, are commonly used to buffer metal ions in biological experiments. A study by Patton, Thompson, and Epel (2004) highlights the importance of understanding the correct use of these chelators and the selection of the best metal buffer for different experimental conditions (Patton, Thompson, & Epel, 2004).
Nuclear Medicine Imaging
Chelators are essential in nuclear medicine imaging to direct radiometals to target areas. Sneddon and Cornelissen (2021) note that the field requires new chelators as the range of radiometals expands, which Chelator 1a could potentially fulfill (Sneddon & Cornelissen, 2021).
Improvement of Composite Materials
In the field of materials science, Li and Pickering (2008) investigated the use of chelator treatment to improve the interfacial bonding in hemp fibre composites. This suggests potential applications for Chelator 1a in enhancing material properties (Li & Pickering, 2008).
Biochemistry and Cell Biology
Chelators are used in studying intracellular iron pools, as shown by Glickstein et al. (2005), who explored the ability of chelators to access and scavenge intracellular iron, a possible area for Chelator 1a application (Glickstein, El, Shvartsman, & Cabantchik, 2005).
Development of Bioadsorbents for Environmental Remediation
Iverson, Georgiou, Ataai, and Koepsel (2001) focused on the development of selective polypeptide metal chelators for environmental remediation, a promising area for the application of Chelator 1a (Iverson, Georgiou, Ataai, & Koepsel, 2001).
Alzheimer's Therapy
In the context of Alzheimer's disease, Zheng, Youdim, and Fridkin (2010) discussed the use of chelators targeting acetylcholinesterase and monoamine oxidase, indicating a potential therapeutic application for Chelator 1a (Zheng, Youdim, & Fridkin, 2010).
Eigenschaften
CAS-Nummer |
387832-36-2 |
|---|---|
Produktname |
Chelator 1a |
Molekularformel |
C16H12BrN3OS |
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
5'-bromo-1'-methyl-5-phenylspiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one |
InChI |
InChI=1S/C16H12BrN3OS/c1-20-13-8-7-11(17)9-12(13)16(15(20)21)19-18-14(22-16)10-5-3-2-4-6-10/h2-9,19H,1H3 |
InChI-Schlüssel |
GEXAYXAKZPOPPW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)Br)C3(C1=O)NN=C(S3)C4=CC=CC=C4 |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)Br)C3(C1=O)NN=C(S3)C4=CC=CC=C4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Chelator 1a; Chelator-1a; Chelator1a; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



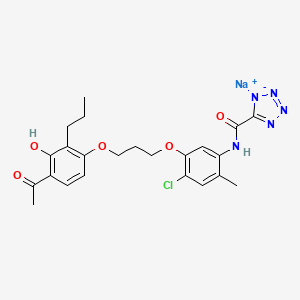

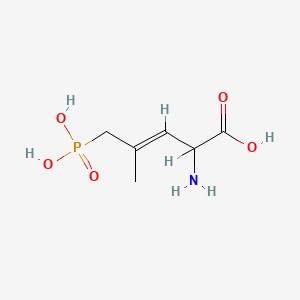
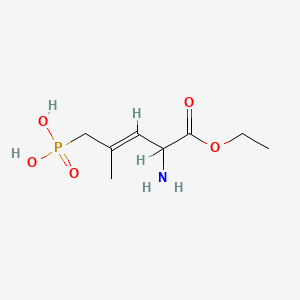
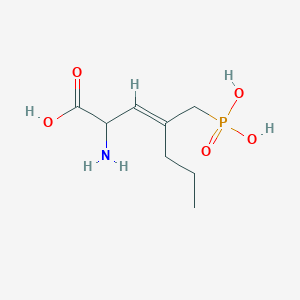
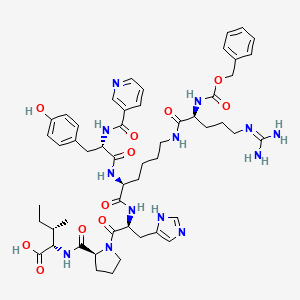
![[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid](/img/structure/B1668505.png)
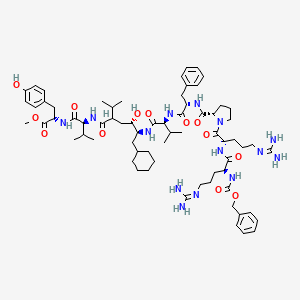
![[(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid](/img/structure/B1668507.png)
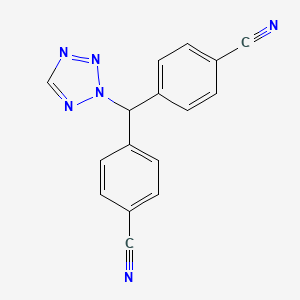
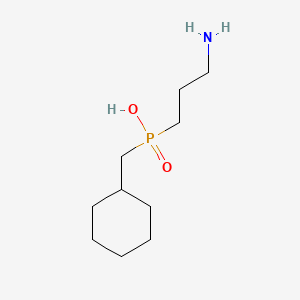
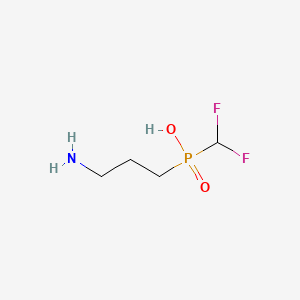

![3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid](/img/structure/B1668517.png)